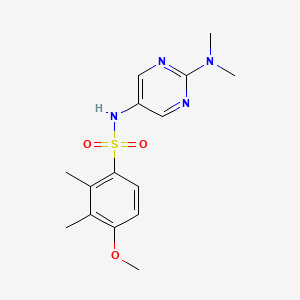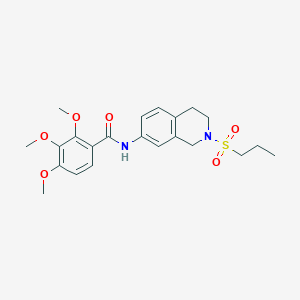![molecular formula C21H19ClN2O2 B2359528 N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide CAS No. 1241198-13-9](/img/structure/B2359528.png)
N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains a benzyl group (C6H5CH2), a methoxy group (CH3O), and a carboxamide group (CONH2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the benzyl and methoxy groups, and the formation of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, with the benzyl, methoxy, and carboxamide groups attached at specific positions. Techniques like NMR spectroscopy and X-ray diffraction could be used to analyze the molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, which is electron-deficient and can act as a weak base. The electron-donating methoxy group and the electron-withdrawing carboxamide group would also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-26-19-10-7-17(8-11-19)15-24(14-16-5-3-2-4-6-16)21(25)18-9-12-20(22)23-13-18/h2-13H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDAYRXFICNNTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)
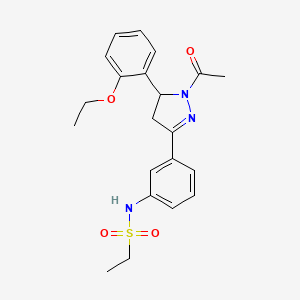
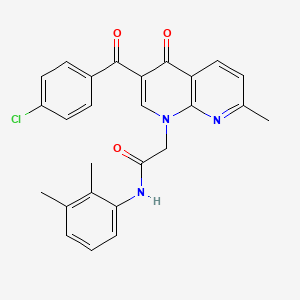
![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)
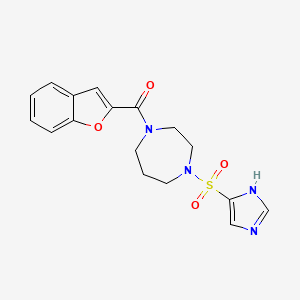
![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)

![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)
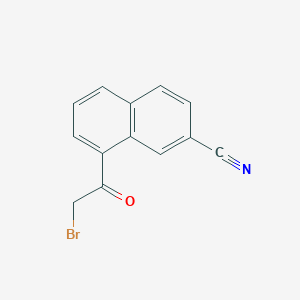
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)
